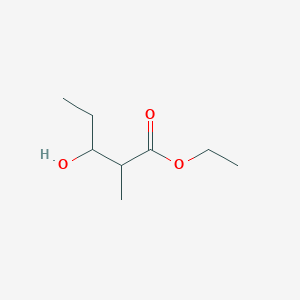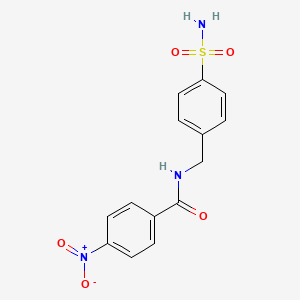![molecular formula C12H11Cl2N5 B14653103 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine CAS No. 51833-10-4](/img/structure/B14653103.png)
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3,5-dichloroaniline using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then coupled with 6-methylbenzene-1,3-diamine under alkaline conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pH, and reactant concentrations .
化学反应分析
Types of Reactions
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, or halogenated derivatives.
科学研究应用
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments, dyes, and as a stabilizer in polymer manufacturing.
作用机制
The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits certain enzymes by binding to their active sites, thereby affecting cellular metabolism and growth .
相似化合物的比较
Similar Compounds
- 4-[(E)-2-(Biphenyl-4-yl)diazenyl]-morpholine
- 1,3-Bis(biphenyl-4-yl)triazene
- 4-[(E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoates
Uniqueness
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine is unique due to its dichloropyridinyl moiety, which enhances its chemical stability and reactivity. This structural feature also contributes to its distinct biological activities compared to other azo compounds .
属性
CAS 编号 |
51833-10-4 |
|---|---|
分子式 |
C12H11Cl2N5 |
分子量 |
296.15 g/mol |
IUPAC 名称 |
4-[(3,5-dichloropyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H11Cl2N5/c1-6-2-11(10(16)4-9(6)15)18-19-12-8(14)3-7(13)5-17-12/h2-5H,15-16H2,1H3 |
InChI 键 |
URKSIWUKCOYNTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


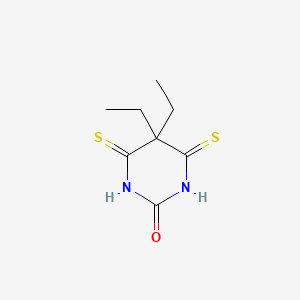

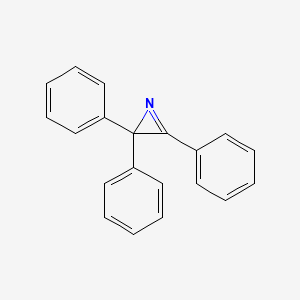

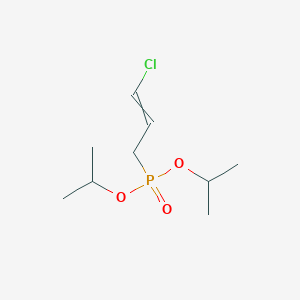
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
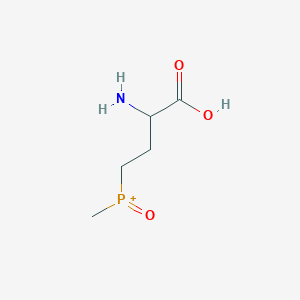
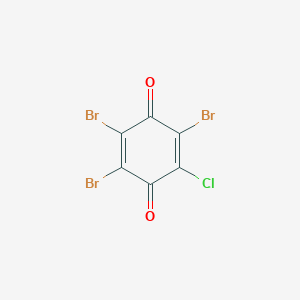
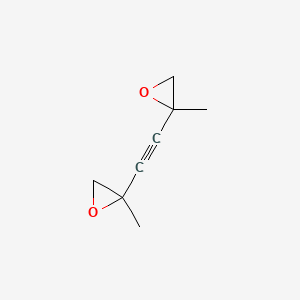
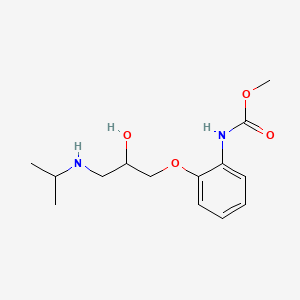
![4H-[1,3]thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B14653096.png)
